![molecular formula C18H18N4O B2580028 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1358530-44-5](/img/structure/B2580028.png)
1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
The compound “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” is a derivative of benzotriazole . Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is characterized by a benzotriazole fragment that confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Chemical Reactions Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Four major properties of the benzotriazole fragment interplay and are responsible for the synthetic versatility of its derivatives: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives are influenced by the benzotriazole fragment. It is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . The average mass of 1-Phenyl-1H-benzotriazole, a related compound, is 195.220 Da .Scientific Research Applications
Synthesis of Metal Passivators and Light-sensitive Materials
5,5′-Methylene-bis(benzotriazole) is highlighted for its role in the synthesis of metal passivators and light-sensitive materials. A practical method for its preparation involves environmentally benign processes, showcasing its relevance in green chemistry and material science applications (Haining Gu et al., 2009).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamide derivatives (BTAs) are utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures and in biomedical applications. This versatility underscores the potential of benzotriazole derivatives in nanotechnology and polymer processing (S. Cantekin et al., 2012).
Cytochrome P450 Isoform Inhibition
The role of benzotriazole derivatives in modulating Cytochrome P450 (CYP) enzymes presents an avenue for drug-drug interaction studies and the development of selective chemical inhibitors, with implications in pharmacology and toxicology (S. C. Khojasteh et al., 2011).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This highlights the therapeutic possibilities of benzotriazole-related compounds in treating oxidative stress and inflammation-related disorders (Dattatraya G. Raut et al., 2020).
Corrosion Inhibition
1,2,3-Benzotriazole and its derivatives have been reviewed for their application as effective corrosion inhibitors for iron and steels. This underlines the significance of such compounds in materials science, particularly in anticorrosion technologies (Y. Kuznetsov, 2020).
Mechanism of Action
The mechanism of action of benzotriazole derivatives in biological systems is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .
Future Directions
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could include exploring the potential applications of “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” in these areas.
properties
IUPAC Name |
1-cyclopentyl-N-phenylbenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(19-14-6-2-1-3-7-14)13-10-11-17-16(12-13)20-21-22(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUZRRXEMWVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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